Cas no 2034237-25-5 (methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate)

Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a pyridinylpiperidine moiety via a carbamoyl bridge. Its structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry and drug development. The pyridine and piperidine groups enhance solubility and bioavailability, while the ester functionality allows for further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules, including potential kinase inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions facilitate its use in research and pharmaceutical applications.
methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate structure
2034237-25-5 structure
Product Name:methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate
CAS No:2034237-25-5
MF:C20H23N3O3
MW:353.414924860001
CID:5406680
Update Time:2025-06-11

methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • MKJUTFZXFMIGJK-UHFFFAOYSA-N
    • methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate
    • Inchi: 1S/C20H23N3O3/c1-26-20(25)17-4-2-16(3-5-17)19(24)22-14-15-8-12-23(13-9-15)18-6-10-21-11-7-18/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,24)
    • InChI Key: MKJUTFZXFMIGJK-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C(NCC2CCN(C3C=CN=CC=3)CC2)=O)C=C1

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Additional information on methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate

Introduction to Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS No. 2034237-25-5)

Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate, a compound with the chemical identifier CAS No. 2034237-25-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The intricate structure of this molecule, featuring a benzoate moiety linked to a carbamoyl group, further enhanced by a piperidine ring system, makes it a subject of intense study and interest.

The pharmacological significance of this compound lies in its ability to interact with biological targets in a highly specific manner. The presence of the pyridin-4-yl and piperidin-4-yl substituents introduces unique electronic and steric properties that can modulate the compound's binding affinity and selectivity. These features are particularly crucial in the design of drugs that aim to target complex biological pathways with high precision.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that can modulate enzyme activity and protein-protein interactions. Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate has emerged as a promising candidate in this area due to its structural complexity and potential for binding to key enzymes involved in various disease pathways. For instance, studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer, inflammation, and neurodegenerative diseases.

The benzoate moiety in the molecular structure of Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate contributes to its solubility and bioavailability, making it an attractive candidate for further development into therapeutic agents. Additionally, the carbamoyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its exploration in various drug discovery programs aimed at identifying novel treatments for unmet medical needs.

One of the most exciting aspects of Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is its potential role in addressing multidrug resistance (MDR), a significant challenge in cancer therapy. Research has indicated that compounds with similar structural motifs can interfere with efflux pumps that are responsible for drug resistance, thereby restoring sensitivity to chemotherapeutic agents. This mechanism of action could revolutionize the treatment of resistant cancers by overcoming existing therapeutic limitations.

The synthesis of Methyl 4-({[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the pyridin-4-yl and piperidin-4-yl groups necessitates careful consideration to ensure optimal yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core framework of the molecule efficiently.

In terms of biological activity, preliminary studies have shown that Methyl 4-({[1-(pyridin-4-y)piperidin-y]methyl}carbamoyl)benzoate exhibits promising pharmacological effects in vitro. These studies have highlighted its ability to inhibit the activity of target enzymes with high selectivity, suggesting potential therapeutic benefits. Further preclinical investigations are warranted to elucidate its mechanism of action and assess its safety profile.

The development of Methyl 4-{[1-(pyridine-yl)piperidine-yl]methyl}carbamoylbenzoic acid ester aligns with current trends in drug discovery towards rational design based on structure-function relationships. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced potency and reduced toxicity. This approach not only accelerates the discovery process but also ensures that new drugs are optimized for clinical efficacy.

The role of computational chemistry in understanding the behavior of complex molecules like Methyl 4-{[1-(pyridine-yl)piperidine-yl]methyl}carbamoylbenzoic acid ester cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how the compound interacts with biological targets at an atomic level. These insights are crucial for designing molecules that can effectively modulate biological processes without unintended side effects.

In conclusion, Methyl 4-{[1-(pyridine-yl)piperidine-yl]methyl}carbamoylbenzoic acid ester represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising pharmacological properties make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.

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